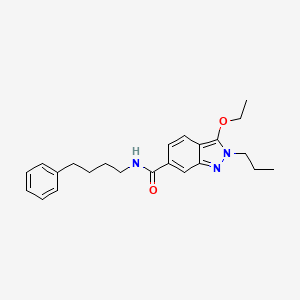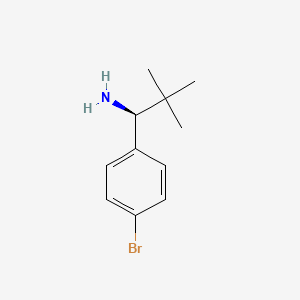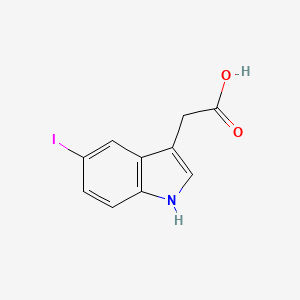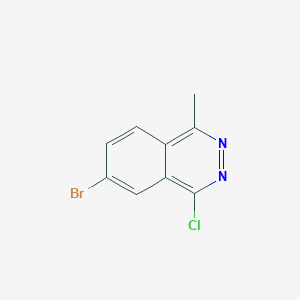
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea typically involves the reaction of a pyridine derivative with an isopropoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to other bioactive thioureas suggests that it could exhibit interesting biological activities.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Thioureas are known for their antimicrobial, antiviral, and anticancer properties, and this compound could be a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-(3-isopropoxyphenyl)thiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea
- 1-(3-Isopropoxyphenyl)-3-(3-chloropyridin-2-yl)thiourea
Uniqueness
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-isopropoxyphenyl)thiourea is unique due to the presence of both the trifluoromethyl and isopropoxy groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H17ClF3N3OS |
|---|---|
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(3-propan-2-yloxyphenyl)thiourea |
InChI |
InChI=1S/C17H17ClF3N3OS/c1-10(2)25-13-5-3-4-12(7-13)24-16(26)23-9-15-14(18)6-11(8-22-15)17(19,20)21/h3-8,10H,9H2,1-2H3,(H2,23,24,26) |
Clé InChI |
PTTKUIWMYDXCBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)


